molecular formula C7H7NO2 B575576 4-(Oxiran-2-yloxy)pyridine CAS No. 192717-18-3

4-(Oxiran-2-yloxy)pyridine

Cat. No.: B575576
CAS No.: 192717-18-3
M. Wt: 137.138
InChI Key: MOEKDFVUKMLTJT-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yloxy)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-yloxy)pyridine typically involves the reaction of pyridine derivatives with epoxides. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an epoxide under basic conditions to form the desired product. For example, the reaction of 4-hydroxypyridine with epichlorohydrin in the presence of a base such as sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Diols

    Reduction: Piperidine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

4-(Oxiran-2-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to modify biomolecules and study their interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-yloxy)pyridine involves the reactivity of the oxirane ring and the pyridine ring. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of various intermediates that can interact with biological targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can enhance the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)pyridine
  • 4-(Oxiran-2-yloxy)benzene
  • 4-(Oxiran-2-yloxy)quinoline

Uniqueness

4-(Oxiran-2-yloxy)pyridine is unique due to the presence of both an oxirane ring and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

192717-18-3

Molecular Formula

C7H7NO2

Molecular Weight

137.138

IUPAC Name

4-(oxiran-2-yloxy)pyridine

InChI

InChI=1S/C7H7NO2/c1-3-8-4-2-6(1)10-7-5-9-7/h1-4,7H,5H2

InChI Key

MOEKDFVUKMLTJT-UHFFFAOYSA-N

SMILES

C1C(O1)OC2=CC=NC=C2

Origin of Product

United States

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